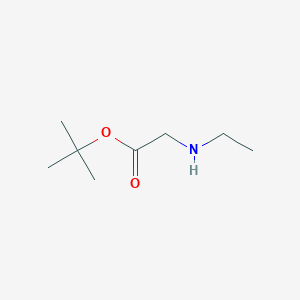
3-(Benzyloxy)-3-chloro-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-3-chloro-3H-diazirene is a chemical compound that belongs to the family of diazirenes. Diazirenes are a class of heterocyclic compounds that contain a three-membered ring with two nitrogen atoms and one carbon atom. The unique structure of diazirenes makes them highly reactive and useful in various scientific applications.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-3-chloro-3H-diazirene has found several applications in scientific research. One of the most significant applications is in the field of photochemistry. Diazirenes are known to undergo photochemical reactions when exposed to UV light. 3-(Benzyloxy)-3-chloro-3H-diazirene can be used as a photoinitiator in polymerization reactions. It can also be used to generate highly reactive intermediates for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-3-chloro-3H-diazirene involves the formation of highly reactive intermediates upon exposure to UV light. The reactive intermediates can undergo various reactions, including cycloaddition, rearrangement, and fragmentation. These reactions can be used to generate complex organic molecules or to initiate polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(Benzyloxy)-3-chloro-3H-diazirene. However, it is known that diazirenes can be toxic and carcinogenic. Therefore, caution should be exercised while handling and using this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-(Benzyloxy)-3-chloro-3H-diazirene in lab experiments is its high reactivity. It can be used to generate highly reactive intermediates that can be used for the synthesis of complex organic molecules. However, the compound is highly sensitive to light and moisture, which makes it challenging to handle and store.
Zukünftige Richtungen
There are several future directions for the use of 3-(Benzyloxy)-3-chloro-3H-diazirene in scientific research. One of the most significant directions is in the field of photopolymerization. The compound can be used as a photoinitiator for the synthesis of advanced polymer materials. Additionally, the compound can be used to generate highly reactive intermediates for the synthesis of complex organic molecules. Further research is needed to explore the full potential of this compound in various scientific applications.
Conclusion:
In conclusion, 3-(Benzyloxy)-3-chloro-3H-diazirene is a highly reactive compound that has found several applications in scientific research. The compound can be used as a photoinitiator in polymerization reactions and to generate highly reactive intermediates for the synthesis of complex organic molecules. However, caution should be exercised while handling and using this compound due to its toxicity and carcinogenicity. Further research is needed to explore the full potential of this compound in various scientific applications.
Synthesemethoden
The synthesis of 3-(Benzyloxy)-3-chloro-3H-diazirene involves the reaction of 3-chloro-3H-diazirine with benzyl alcohol. The reaction is carried out under an inert atmosphere and at low temperatures. The yield of the reaction is typically high, and the product can be purified by column chromatography.
Eigenschaften
IUPAC Name |
3-chloro-3-phenylmethoxydiazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUNGHNDGXTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2(N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549605 |
Source


|
| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-3-chloro-3H-diazirene | |
CAS RN |
113711-60-7 |
Source


|
| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














